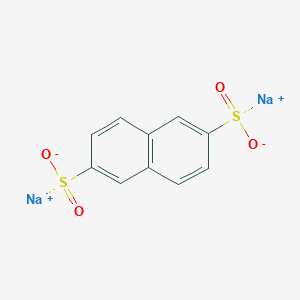
2.6-Naphthalene disulfonic acid sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Naphthalene disulfonic acid sodium salt is an organic compound with the molecular formula C10H6(SO3Na)2. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains two sulfonic acid groups attached to the naphthalene ring. This compound is highly water-soluble and is used in various industrial and scientific applications due to its unique chemical properties .
準備方法
2,6-Naphthalene disulfonic acid sodium salt is typically synthesized through the sulfonation of naphthalene. The process involves the reaction of naphthalene with sulfuric acid or oleum at elevated temperatures. The reaction mixture is then quenched in water, and the disodium salt is precipitated by adding sodium chloride and sodium sulfate . Industrial production methods often involve the use of continuous reactors and optimized reaction conditions to ensure high yield and purity of the product .
化学反応の分析
2,6-Naphthalene disulfonic acid sodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium hydroxide, sulfuric acid, and various oxidizing agents. For example, the compound can be oxidized to form naphthalene-2,6-dicarboxylic acid or reduced to form naphthalene-2,6-diamine . Substitution reactions often involve the replacement of the sulfonic acid groups with other functional groups, leading to the formation of a wide range of derivatives .
科学的研究の応用
2,6-Naphthalene disulfonic acid sodium salt has numerous applications in scientific research. In chemistry, it is used as a precursor for the synthesis of dyes, pigments, and other organic compounds . In biology, it serves as a fluorescent tracer for studying the flow and transport of substances in aquatic systems . In medicine, it is used as an intermediate in the production of pharmaceuticals . Additionally, the compound is employed in the chemical industry as a tanning agent and in the production of azo-dyes .
作用機序
The mechanism of action of 2,6-Naphthalene disulfonic acid sodium salt involves its interaction with various molecular targets and pathways. For instance, it can undergo regioselective 1,2-dioxygenation, leading to desulfonation and catabolism to 5-sulfosalicylic acid . This process is facilitated by specific enzymes and microbial strains, such as Moraxella, which can degrade the compound and utilize it as a growth substrate . The compound’s high water solubility and stability under various conditions make it an effective tracer and intermediate in various chemical processes .
類似化合物との比較
2,6-Naphthalene disulfonic acid sodium salt is similar to other naphthalene sulfonates, such as 1,5-naphthalene disulfonic acid and 2,7-naphthalene disulfonic acid . it is unique in its specific substitution pattern, which imparts distinct chemical and physical properties. For example, 2,6-naphthalene disulfonic acid sodium salt has a higher solubility and different reactivity compared to its isomers . This uniqueness makes it particularly valuable in applications requiring specific chemical behavior and stability .
特性
分子式 |
C10H6Na2O4S2 |
|---|---|
分子量 |
300.3 g/mol |
IUPAC名 |
disodium;naphthalene-2,6-disulfinate |
InChI |
InChI=1S/C10H8O4S2.2Na/c11-15(12)9-3-1-7-5-10(16(13)14)4-2-8(7)6-9;;/h1-6H,(H,11,12)(H,13,14);;/q;2*+1/p-2 |
InChIキー |
LSLKQCABUJNLGW-UHFFFAOYSA-L |
正規SMILES |
C1=CC2=C(C=CC(=C2)S(=O)[O-])C=C1S(=O)[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















